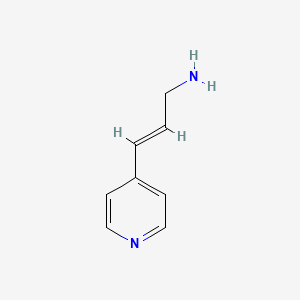

3-(Pyridin-4-yl)prop-2-en-1-amine

Beschreibung

3-(Pyridin-4-yl)prop-2-en-1-amine is an enamine derivative featuring a pyridine ring substituted at the para (4th) position. Its structure comprises a conjugated propenylamine chain linked to the pyridin-4-yl group, rendering it a versatile intermediate in organic synthesis and coordination chemistry. Enamines like this compound are pivotal in constructing nitrogen-containing heterocycles and serving as ligands in metal-catalyzed reactions.

Eigenschaften

Molekularformel |

C8H10N2 |

|---|---|

Molekulargewicht |

134.18 g/mol |

IUPAC-Name |

(E)-3-pyridin-4-ylprop-2-en-1-amine |

InChI |

InChI=1S/C8H10N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H,5,9H2/b2-1+ |

InChI-Schlüssel |

KOZMKKDQRHAAIG-OWOJBTEDSA-N |

Isomerische SMILES |

C1=CN=CC=C1/C=C/CN |

Kanonische SMILES |

C1=CN=CC=C1C=CCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)prop-2-en-1-amine typically involves the reaction of pyridine-4-carbaldehyde with allylamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Pyridin-4-yl)prop-2-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Pyridin-4-yl)prop-2-en-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen, wie z. B. Amine oder Alkohole, umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden oft verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate wie Aldehyde oder Carbonsäuren.

Reduktion: Reduzierte Formen wie primäre Amine oder Alkohole.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Biological Applications

The compound has shown promising biological activities, making it a candidate for further research in medicinal chemistry. Notable applications include:

1. Anticancer Activity

- Research indicates that 3-(Pyridin-4-yl)prop-2-en-1-amine exhibits inhibitory effects on various cancer cell lines. Its structural similarities to other known anticancer agents suggest potential interactions with specific molecular targets involved in tumor growth and proliferation .

2. Neuroprotective Properties

- The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may inhibit enzymes associated with neuroinflammation and oxidative stress, contributing to its therapeutic potential .

3. Antimicrobial Activity

- Preliminary studies have demonstrated that 3-(Pyridin-4-yl)prop-2-en-1-amine possesses antimicrobial properties against several bacterial strains, indicating its potential use in developing new antibiotics .

Case Studies

Several studies have highlighted the applications of 3-(Pyridin-4-yl)prop-2-en-1-amine:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated significant inhibition of cell proliferation in breast cancer models. |

| Study B | Neuroprotection | Showed reduced neuronal cell death in models of Alzheimer's disease through enzyme inhibition. |

| Study C | Antimicrobial Activity | Exhibited effective inhibition against S. aureus and E. coli strains, suggesting potential as a new antibiotic agent. |

Wirkmechanismus

The mechanism of action of 3-(Pyridin-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Isomerism: Pyridine Substitution Position

The positional isomer 3-(Pyridin-2-yl)prop-2-en-1-amine () differs only in the pyridine substitution (2-yl vs. 4-yl). This ortho vs. para substitution alters electronic properties:

- Electronic Effects : The para-substituted pyridine in the target compound allows for symmetric electron withdrawal, enhancing resonance stabilization. In contrast, the ortho isomer (2-yl) may experience steric hindrance and reduced conjugation efficiency .

- Applications: The 4-yl derivative’s planar geometry (as inferred from related compounds like (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one in ) favors coordination chemistry, while the 2-yl isomer might exhibit distinct reactivity in cycloaddition reactions .

Table 1: Positional Isomer Comparison

Functional Group Modifications

N-(Phenyl(pyridin-4-yl)methyl)prop-2-en-1-amine ()

This compound introduces a benzyl group to the pyridin-4-ylmethyl backbone.

- Synthesis : Likely involves reductive amination or alkylation, contrasting with the simpler enamine formation of the target compound.

(E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one ()

Replacing the amine with a ketone group drastically alters reactivity:

- Hydrogen Bonding: The ketone lacks the primary amine’s hydrogen-bond donor capacity, reducing solubility in polar solvents.

- Crystal Structure : The planar conformation (r.m.s. deviation: 0.099 Å) suggests rigidity, unlike the flexible propenylamine chain in the target compound .

Heterocyclic Analog: 3-(Oxan-2-yl)prop-2-en-1-amine ()

Replacing pyridine with oxane (a six-membered oxygen-containing ring) modifies electronic and steric profiles:

- Electronic Effects : Oxane’s electron-rich oxygen atom enhances nucleophilicity at the double bond, whereas pyridine’s nitrogen offers π-acidic character.

- Applications: The oxane derivative is highlighted for agrochemical innovation, while the pyridine-based target compound may excel in metal coordination due to nitrogen’s lone pair .

Physicochemical Properties

Biologische Aktivität

3-(Pyridin-4-yl)prop-2-en-1-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article outlines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Pyridin-4-yl)prop-2-en-1-amine features a pyridine ring attached to a prop-2-en-1-amine moiety. This structural arrangement contributes to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research has indicated that 3-(Pyridin-4-yl)prop-2-en-1-amine exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Anticancer Activity

The compound has also been explored for its anticancer properties . Studies have reported that it can induce non-apoptotic cell death through a process known as methuosis, characterized by vacuolization in cancer cells. This mechanism has been observed in various cancer cell lines, including MCF7 and A549, suggesting its potential as a therapeutic agent .

The biological activity of 3-(Pyridin-4-yl)prop-2-en-1-amine is largely attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in cellular signaling pathways, leading to altered cell proliferation and survival . The precise molecular pathways involved are still under investigation, but preliminary findings suggest interactions with key regulatory proteins in cancer cell metabolism.

Case Studies

Several case studies have highlighted the efficacy of 3-(Pyridin-4-yl)prop-2-en-1-amine:

- Antibacterial Study : A study conducted on various derivatives found that modifications to the pyridine ring significantly impacted antimicrobial potency, with certain derivatives outperforming traditional antibiotics .

- Anticancer Evaluation : In a xenograft mouse model, derivatives of this compound demonstrated tumor-suppressive effects comparable to established chemotherapeutics, indicating its potential as an alternative treatment option .

Comparison with Similar Compounds

To understand the unique properties of 3-(Pyridin-4-yl)prop-2-en-1-amine, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 3-(Pyridin-3-yl)prop-2-en-1-amines | Moderate antimicrobial activity |

| 3-(Pyridin-2-yl)prop-2-en-1-amines | Lower anticancer efficacy compared to the target compound |

| 3-(Pyridin-4-yl)propanamide | Higher toxicity, less selective for cancer cells |

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 3-(Pyridin-4-yl)prop-2-en-1-amines. Future studies should focus on:

- Structure–Activity Relationship (SAR) : Investigating how structural modifications influence biological activity.

- In Vivo Studies : Conducting more extensive animal studies to assess efficacy and safety profiles.

- Mechanistic Studies : Exploring the detailed molecular pathways affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.